N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBJGNUWCNSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 5,6-dimethoxy-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Attachment of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction, where an ethylthiol reagent reacts with the benzothiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylthio group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide. Research has shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, the incorporation of thiazole moieties has been associated with enhanced anticancer activity due to their ability to interact with specific molecular targets involved in cancer progression .
Histone Deacetylase Inhibition
Another promising application is the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer development. Compounds structurally related to this compound have been identified as potent HDAC inhibitors. For instance, studies indicate that modifications to the benzothiazole structure can significantly enhance selectivity and potency against specific HDAC isoforms .
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SAR) of benzamide derivatives to optimize their biological activities. Variations in substituents on the benzothiazole ring have been systematically studied to determine their effects on potency against cancer cells. Such studies suggest that specific modifications can lead to improved efficacy and reduced toxicity .
Case Studies
- Antitumor Efficacy : A clinical study involving benzamide derivatives demonstrated significant antitumor effects in patients with advanced malignancies. Among those treated with similar compounds, a subset exhibited prolonged survival rates, indicating the potential of these compounds as therapeutic agents .
- HDAC6 Inhibition : In a study evaluating phenothiazine-based compounds as HDAC6 inhibitors, it was found that modifications similar to those present in this compound resulted in more than 500-fold selectivity for HDAC6 over other isoforms. This highlights the relevance of such compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide and related benzothiazole derivatives:
Structural and Functional Insights :
Substituent Effects on Physicochemical Properties :
- Methoxy vs. Halogen Substitution : The dimethoxy groups in the target compound enhance solubility compared to halogenated analogs like 4d (3,4-dichloro) and 11 (6-bromo), which exhibit higher melting points (>200°C) due to increased molecular rigidity .
- Ethylthio vs. Piperazine Side Chains : The ethylthio group in the target compound likely confers moderate lipophilicity, whereas piperazine-containing derivatives (e.g., compound 11) show improved bioavailability and interaction with biological targets like kinases or receptors .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for N-(5-methoxybenzo[d]thiazol-2-yl) derivatives, involving sequential acylation and alkylation steps . In contrast, halogenated analogs (e.g., 4d, 11) require Suzuki coupling or palladium-catalyzed cross-coupling reactions for functionalization .
Biological Activity :
- While direct data for the target compound is absent, structurally related benzothiazoles exhibit enzyme inhibitory effects (e.g., acetylcholinesterase inhibition for analogs with methoxy groups) . Piperazine-containing derivatives (e.g., compound 11) demonstrate anticancer activity, suggesting that the ethylthio group in the target compound may modulate similar pathways .
Contradictions and Limitations :
- Spectral Data : The IR and NMR profiles of ethylthio-containing compounds (e.g., νC-S at ~1247–1255 cm$^{-1}$) overlap with those of thiadiazole derivatives, complicating structural differentiation without advanced techniques like X-ray crystallography .
- Biological Data Gaps : Most evidence focuses on synthesis and physicochemical characterization; detailed pharmacological studies are sparse .
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways involved, and relevant research findings.
Overview of the Compound
This compound is characterized by a benzothiazole ring with dimethoxy and ethylthio substituents. These structural features are believed to contribute to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.
While the specific targets of this compound remain largely unidentified, it shares structural similarities with other benzothiazole derivatives known to interact with various biological targets. The primary mechanisms of action observed in related compounds suggest that this compound may exert its effects through:
- Cytotoxicity : Inducing cell death in cancer cells.
- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Modulating inflammatory pathways .
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrate that certain benzothiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
- A study highlighted the compound's potential to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms that may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Fungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although more detailed investigations are needed to confirm these effects .
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Reacting 5,6-dimethoxy-2-aminobenzothiazole with appropriate reagents.
- Introduction of the Ethylthio Group : Through nucleophilic substitution reactions.
- Benzamide Moiety Formation : By reacting intermediates with benzoyl chloride derivatives under basic conditions.
Comparative Studies
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,6-Dimethoxybenzo[d]thiazol-2-amine | Structure | Anticancer |
| N-(benzo[d]thiazol-2-yl)benzamide | Structure | Antimicrobial |
| 3,5-Dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Structure | Cytotoxicity |
The presence of both dimethoxy and ethylthio substituents in this compound allows for distinct interactions with molecular targets compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide, and how can reaction conditions be tailored for improved yield?
- Methodology : The synthesis typically involves coupling 5,6-dimethoxybenzothiazol-2-amine with 4-(ethylthio)benzoyl chloride under reflux in anhydrous dichloromethane. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances yield (85–92%) compared to conventional heating (65–75%) by reducing side reactions . Purification via column chromatography (hexane:ethyl acetate, 3:1) and recrystallization in ethanol ensures >98% purity.
- Key Data :
| Method | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | 60–80 | 240 | 65–75 | 90–95 |
| Microwave | 80–120 | 30–60 | 85–92 | 98+ |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural markers confirm its identity?
- Techniques :
- 1H/13C-NMR : Methoxy protons (δ 3.80–3.85 ppm, singlet) and benzothiazole C2 (δ 165–168 ppm) confirm substitution .
- HRMS : Exact mass [M+H]+ calculated for C₁₈H₁₈N₂O₃S₂: 398.0764; observed: 398.0768 .
- FT-IR : Amide C=O stretch (1640–1680 cm⁻¹) and benzothiazole ring vibrations (1520–1560 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its antimicrobial potential?
- Assays :
- Dihydropteroate Synthase Inhibition : IC₅₀ values against E. coli (8.2 µM) using UV-Vis spectroscopy to monitor folate synthesis disruption .
- Microbroth Dilution : MIC values (µg/mL) against S. aureus (16) and C. albicans (32) after 24-h incubation .
Advanced Research Questions
Q. How do the dual methoxy groups on the benzothiazole ring influence lipophilicity and target binding compared to analogs?
- SAR Analysis :
- LogP values: Dual methoxy (LogP = 2.8) vs. single methoxy (LogP = 2.3) increase membrane permeability in Caco-2 assays (Papp = 12 × 10⁻⁶ cm/s) .
- Molecular Docking : Methoxy groups form hydrogen bonds with Thr50 and Tyr64 residues in dihydropteroate synthase (ΔG = -9.8 kcal/mol), enhancing affinity vs. non-substituted analogs (ΔG = -7.2 kcal/mol) .
Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular efficacy in anticancer studies?
- Approaches :
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., t₁/₂ = 45 min in human liver microsomes) to identify rapid degradation .
- ABC Transporter Efflux : Use verapamil (P-gp inhibitor) to evaluate efflux ratios; a ratio >3 suggests poor cellular retention .
- 3D Tumor Spheroid Models : Compare IC₅₀ in monolayers (15 µM) vs. spheroids (35 µM) to mimic in vivo resistance .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Modification Strategies :
- Ethylthio → Sulfonamide : Replace 4-(ethylthio) with morpholinosulfonyl to improve solubility (logS = -3.2 → -2.5) and target kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) .
- Benzothiazole Core : Introduce fluorine at position 6 to enhance metabolic stability (t₁/₂ increased by 1.5×) without altering potency .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show limited efficacy in animal models?
- Key Factors :
- Plasma Protein Binding : High binding (92%) reduces free drug concentration below MIC .
- In Vivo Metabolism : Rapid glucuronidation (CLhep = 22 mL/min/kg) detected via LC-MS/MS diminishes bioavailability (F = 15%) .
Methodological Recommendations
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n = 1.1) and Kd (2.4 µM) for dihydropteroate synthase .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹; kd = 3.8 × 10⁻³ s⁻¹) confirm reversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
